Psalmotoxin-1 / PcTx1
Description
Origin and Discovery of PcTx1
Psalmotoxin-1, also known as PcTx1 or π-theraphotoxin-Pc1a, is a natural peptide originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. smartox-biotech.compeptanova.delatoxan.comwikipedia.orgmayflowerbio.com This South American spider produces a complex venom containing a variety of bioactive peptides, many of which target ion channels. nih.gov PcTx1 was identified as a 40-amino acid peptide component of this venom. peptanova.delatoxan.comwikipedia.org Its structure is characterized by a compact core stabilized by three disulfide bridges, a motif known as an inhibitor cystine knot (ICK). nih.govwikipedia.org While many toxins share this ICK structure, PcTx1 possesses a unique pharmacological profile. nih.govwikipedia.org
Following its isolation, PcTx1 was quickly identified as a potent and highly selective modulator of ion channels. nih.gov Early electrophysiological studies revealed that it specifically blocks proton-gated cation currents mediated by a particular subtype of Acid-Sensing Ion Channel, namely ASIC1a. nih.govsmartox-biotech.comwikipedia.org The toxin inhibits homomeric rat ASIC1a channels with a high potency, showing an IC₅₀ value (the concentration required to inhibit 50% of the channel's activity) of approximately 0.35 to 1 nM. nih.govsmartox-biotech.com This inhibition is rapid and reversible. smartox-biotech.comlatoxan.com
Crucially, PcTx1 was found to be highly specific for homomeric ASIC1a channels. nih.gov It does not affect other ASIC subtypes or heteromeric channels formed when the ASIC1a subunit combines with other members of the family, such as ASIC2a. nih.govlatoxan.com This remarkable selectivity established PcTx1 as the first potent and specific peptide blocker for the ASIC1a channel, distinguishing it from all other known ICK toxins and making it an essential tool for neurobiological research. nih.gov Further studies characterized it as a gating modifier, a molecule that alters the channel's response to its natural activator (protons) by stabilizing the channel in a desensitized (non-conducting) state. nih.govelifesciences.org
Overview of Acid-Sensing Ion Channels (ASICs)
Acid-Sensing Ion Channels (ASICs) are a family of neuronal, voltage-insensitive cation channels that are activated by a drop in extracellular pH. nih.govneurology.orgwikipedia.org They belong to the broader degenerin/epithelial Na+ channel (DEG/ENaC) superfamily. neurology.orgencyclopedia.pub As primary sensors of extracellular protons in the nervous system, they play a critical role in responding to pH fluctuations that occur during both normal physiological activity and pathological conditions. neurology.orgnih.govuiowa.edu
In mammals, at least six distinct ASIC subunits are encoded by four genes (ACCN1–4). neurology.orgnih.gov These subunits are designated ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4. nih.govnih.gov Each subunit is a protein of about 500 to 560 amino acids. encyclopedia.pubnih.gov The basic structure of a single subunit consists of two transmembrane domains (TMD1 and TMD2), short intracellular amino (N) and carboxy (C) termini, and a large, cysteine-rich extracellular domain (ECD). neurology.orgwikipedia.orgnih.gov
This large ECD is intricately folded into a shape resembling a "clenched fist," with distinct subdomains labeled as the thumb, finger, knuckle, palm, and wrist. encyclopedia.pub Functional ASIC channels are formed by the assembly of three individual subunits into trimers. nih.govneurology.orgnih.gov These assemblies can be either homomeric, consisting of three identical subunits, or heteromeric, composed of different subunit types. neurology.orgnih.gov The specific combination of subunits within the trimeric channel determines its distinct properties, including its sensitivity to pH, ion permeability, and current kinetics. neurology.org
Table 1: Overview of Mammalian ASIC Subunits
| Gene | Subunit | Key Characteristics |
|---|---|---|
| ACCN2 | ASIC1a | Widely expressed in the central nervous system (CNS). Forms homomeric channels permeable to both Na⁺ and Ca²⁺. encyclopedia.pubresearchgate.net Target of Psalmotoxin-1. smartox-biotech.com |
| ASIC1b | Primarily found in the peripheral nervous system (PNS). | |
| ACCN1 | ASIC2a | Expressed in both CNS and PNS. Forms functional channels with other subunits. nih.gov |
| ASIC2b | Does not form functional channels on its own but modulates the activity of other ASIC subunits in heteromers. nih.gov | |
| ACCN3 | ASIC3 | Mainly expressed in sensory neurons of the PNS. encyclopedia.pub |
ASICs are widely distributed throughout the central and peripheral nervous systems, where they function as key detectors of acidic conditions. nih.govuiowa.edu Fluctuations in extracellular pH occur in the brain during various physiological events, and ASICs translate these proton signals into neuronal electrical activity. neurology.orgnih.gov Accumulating evidence has demonstrated the importance of ASICs in numerous physiological processes, including synaptic plasticity, learning, memory, and fear conditioning. nih.govnih.govresearchgate.net The ASIC1a subunit, in particular, is highly expressed in the brain and has been a major focus of research into the central roles of these channels. nih.govresearchgate.net
ASICs are highly enriched at synapses, the junctions where neurons communicate, positioning them to play a direct role in neurotransmission. nih.govusc.edu A key mechanism for their activation involves the acidic content of synaptic vesicles. nih.govnih.gov When a neuron fires, it releases neurotransmitters (like glutamate) from these vesicles into the synaptic cleft, and protons are co-released, causing a transient acidification of the local environment. nih.govnih.gov This drop in pH is sufficient to activate postsynaptic ASICs. nih.govmdpi.com
The activation of ASICs contributes to the postsynaptic excitatory current, thereby directly participating in synaptic transmission. mdpi.comjneurosci.org The homomeric ASIC1a channel is of particular interest because it is permeable not only to sodium ions (Na⁺) but also to calcium ions (Ca²⁺). nih.govresearchgate.netjneurosci.org The influx of Ca²⁺ through ASIC1a is a critical signal that can trigger downstream cellular processes essential for synaptic plasticity—the ability of synapses to strengthen or weaken over time. encyclopedia.pubresearchgate.net This process is fundamental to learning and memory. nih.govresearchgate.net Studies have shown that ASICs are involved in long-term potentiation (LTP), a persistent strengthening of synapses that is a key cellular mechanism underlying memory formation. nih.govusc.edujneurosci.org The channels' presence in dendritic spines and their interaction with postsynaptic scaffolding proteins like PSD-95 further solidify their integral role in modulating the structure and function of synapses. nih.govjneurosci.org
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Psalmotoxin-1 | PcTx1 |
| Amiloride |
Physiological Relevance of ASICs in the Nervous System
Involvement in Sensory Processes (e.g., pH Sensing)
Acid-Sensing Ion Channels are fundamental molecular sensors of extracellular acidification in the nervous system. frontiersin.org The mechanism by which Psalmotoxin-1 inhibits ASIC1a is not a simple pore block, but rather a sophisticated modulation of the channel's gating machinery and its sensitivity to protons (H⁺). rupress.orgelifesciences.org Research has shown that PcTx1 uniquely functions by increasing the apparent affinity of the ASIC1a channel for its ligand, H⁺. nih.govrupress.org
Under normal physiological conditions (extracellular pH ≈ 7.4), ASIC1a channels are predominantly in a closed, resting state. wikipedia.orgrupress.org A significant drop in pH is required to activate them. However, the binding of PcTx1 to the channel shifts its pH-dependent sensitivity. elifesciences.org This increased affinity for protons means that at a resting pH of 7.4, the channel is effectively locked in a desensitized state—it is bound to protons but unable to open and conduct ions. nih.govrupress.org This chronic desensitization is the basis for its potent inhibitory effect on ASIC1a currents. rupress.org
The interaction is complex and depends on several factors, including pH, channel subtype, and species. nih.gov For instance, while PcTx1 potently inhibits rat ASIC1a, it is less potent on human ASIC1a. nih.govresearchgate.net Furthermore, its effect can change from inhibition to potentiation on other ASIC subtypes, such as ASIC1b, or on certain heteromeric channel assemblies. frontiersin.orgguidetopharmacology.org This highlights the toxin's role in probing the subtle structural and functional differences between closely related ion channels involved in sensory transduction.
Table 1: Pharmacological Profile of Psalmotoxin-1 (PcTx1) on ASIC Subtypes
| Target Channel | Species | Effect | Reported IC₅₀ / EC₅₀ |
|---|---|---|---|
| ASIC1a | Rat | Inhibition | ~0.9 nM tocris.commedchemexpress.com |
| ASIC1a | Human | Inhibition | ~3.2 nM - 13 nM mdpi.comfrontiersin.org |
| ASIC1b | Rat | Potentiation | ~100 nM (EC₅₀) frontiersin.org |
| ASIC1a/2a Heteromer | Rat | Inhibition | Sensitive to PcTx1 frontiersin.org |
| ASIC3 | Rat | No effect | >100 nM tocris.com |
| ASIC2a | Rat | No effect | >100 nM tocris.com |
Significance of Peptide Toxins as Pharmacological Probes
Peptide toxins derived from animal venoms, such as Psalmotoxin-1, are of immense significance in pharmacological research. Their value stems from their evolutionary refinement over millions of years to become highly potent and selective agents that target specific molecular components, most notably ion channels. mdpi.com This natural optimization provides researchers with molecular probes of unparalleled precision. mdpi.comresearchgate.net
The utility of PcTx1 as a pharmacological tool is a prime example of this significance. Its high affinity and selectivity for the ASIC1a subtype allow scientists to functionally isolate and study these specific channels both in heterologous expression systems and in native neurons. mdpi.comfrontiersin.org By using PcTx1 to inhibit ASIC1a activity, researchers can elucidate the specific contributions of this channel to complex cellular and systemic processes, such as its role in pain pathways and in the neuronal damage associated with stroke. mdpi.comnih.gov
The intricate, state-dependent mechanism of toxins like PcTx1—modifying channel gating rather than simply blocking the pore—provides deep insights into the fundamental biophysics of ion channel function. elifesciences.orgnih.gov Studying how these peptides interact with channels at a molecular level helps to map critical domains and residues involved in channel activation, desensitization, and pharmacology. This knowledge is not only crucial for basic science but also provides a structural and functional blueprint for the rational design of novel therapeutic agents that can selectively target specific ion channels involved in human diseases.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Psalmotoxin-1 | PcTx1 |
| APETx2 | |
| Mambalgin |
Properties
Molecular Formula |
C200H312N62O57S6 |
|---|---|
Molecular Weight |
4690.82 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40 |
Origin of Product |
United States |
Molecular Target Identification and Specificity
Primary Target: Acid-Sensing Ion Channel 1a (ASIC1a)
PcTx1 exhibits a remarkable specificity and potency for the homomeric ASIC1a channel, a proton-gated sodium channel predominantly expressed in the central and peripheral nervous systems. wikipedia.org
High Affinity and Potency for ASIC1a
PcTx1 is a potent inhibitor of ASIC1a, with reported IC50 values in the low nanomolar to picomolar range. medchemexpress.comnih.gov Specifically, studies have shown an IC50 of approximately 0.9 nM for the inhibition of ASIC1a currents. medchemexpress.comresearchgate.net This high affinity is attributed to the toxin's unique mechanism of action; rather than directly blocking the ion pore, PcTx1 increases the apparent affinity of the channel for protons (H+). nih.govnih.gov This heightened proton sensitivity causes the channel to enter a desensitized state at physiological pH, rendering it unable to be activated by subsequent drops in pH. wikipedia.orgnih.gov The binding of PcTx1 to ASIC1a is pH-dependent, with optimal binding occurring at specific pH ranges. nih.gov
Selectivity Profile Against Other ASIC Subtypes
While PcTx1 is renowned for its potent inhibition of ASIC1a, its effects on other ASIC subtypes are markedly different, highlighting its high degree of selectivity.
ASIC1b is a splice variant of the ASIC1 gene and shares significant sequence homology with ASIC1a. nih.gov However, PcTx1 does not inhibit ASIC1b. nih.govnih.gov Instead, under slightly acidic conditions, PcTx1 acts as an agonist, promoting the opening of the ASIC1b channel. wikipedia.orgnih.gov This potentiation of ASIC1b currents, in stark contrast to its inhibitory effect on ASIC1a, is a key feature of PcTx1's selectivity. nih.gov The toxin appears to bind most tightly to the open state of ASIC1b, thereby promoting channel opening. nih.gov
Early studies indicated that PcTx1 has no significant effect on homomeric ASIC2a and ASIC3 channels at concentrations that potently inhibit ASIC1a. nih.govsemanticscholar.org This lack of activity on ASIC2a and ASIC3 further underscores the remarkable selectivity of PcTx1 for the ASIC1a subtype. unh.edu However, the toxin has been shown to inhibit heteromeric channels containing the ASIC1a subunit, such as ASIC1a/2a and ASIC1a/2b channels. researchgate.netresearchgate.net
Selectivity Against Non-ASIC Ion Channels
PcTx1's specificity is not limited to the ASIC family. Research has demonstrated that PcTx1 does not affect other types of ion channels, including various voltage-gated ion channels, further cementing its status as a highly selective pharmacological probe for ASIC1a. unh.edu
Species-Dependent Modulatory Differences
The effects of PcTx1 can vary between different species, primarily due to subtle differences in the amino acid sequences of the ASIC1a channel. For instance, the potency of PcTx1 has been shown to differ between rat and human ASIC1a. uq.edu.au This difference is not due to a change in binding affinity but rather to variations in the inherent pH-dependence of steady-state desensitization of the channels in different species. uq.edu.au In contrast to its inhibitory effect on mammalian ASIC1a, PcTx1 has been observed to activate chicken ASIC1. nih.gov
Interactive Data Table: PcTx1 Activity on ASIC Subtypes
| Subtype | Effect | Reported IC50/EC50 | Reference |
| ASIC1a | Inhibition | ~0.9 nM - 1.17 nM | medchemexpress.comresearchgate.net |
| ASIC1b | Potentiation/Agonism | EC50 ~100 nM | rupress.org |
| ASIC2a | No significant effect (homomeric) | >100 nM | nih.govsemanticscholar.org |
| ASIC3 | No significant effect (homomeric) | >100 nM | nih.govsemanticscholar.org |
| ASIC1a/2a | Inhibition | - | researchgate.net |
| ASIC1a/2b | Inhibition | - | researchgate.net |
Interactive Data Table: Species-Dependent Effects of PcTx1 on ASIC1a
| Species | Effect | Notes | Reference |
| Rat | Potent Inhibition | Higher sensitivity compared to human. | uq.edu.au |
| Human | Inhibition | 10-fold lower potency than rat. | uq.edu.au |
| Chicken | Activation | PcTx1 acts as an agonist. | nih.gov |
Comparative Analysis of PcTx1 Activity on Human vs. Rodent ASIC1a
While PcTx1 is a potent inhibitor of rodent ASIC1a, its activity on the human ortholog is notably different. Research has demonstrated that PcTx1 is approximately 10-fold less potent at inhibiting human ASIC1a compared to rat ASIC1a at a physiological pH of 7.4. This discrepancy is not due to a weaker binding affinity of the toxin for the human channel but rather stems from the intrinsic differences in the pH sensitivity of the channels themselves.
Under conditions of a more acidic environment, the inhibitory effect of PcTx1 on human ASIC1a becomes more pronounced. Conversely, at alkaline pH, PcTx1 can potentiate the currents of both human and rodent ASIC1a. This potentiation is also a consequence of the toxin's ability to increase the proton sensitivity of the channel, leading to an enhanced response to sub-activating proton concentrations.
| Species | Effect | Conditioning pH | Reported Value (IC50/EC50) |
|---|---|---|---|
| Rat | Inhibition | 7.4 | ~1-3 nM |
| Human | Inhibition | 7.4 | ~10-fold higher than rat |
| Rat | Potentiation | Alkaline | EC50 in the nanomolar range |
| Human | Potentiation | Alkaline | EC50 in the nanomolar range |
Implications of Sequence Homology Variations
The differential sensitivity of human and rodent ASIC1a to PcTx1 is primarily attributed to variations in their amino acid sequences, particularly within the "thumb" domain of the channel's extracellular region. There are five specific amino acid residues that differ between the rat and human ASIC1a in this domain. These subtle changes in the primary structure are sufficient to alter the pH-dependent steady-state desensitization of the channel.
The human ASIC1a channel exhibits a less sensitive pH-dependent desensitization profile compared to its rat counterpart. This means that at a resting pH of 7.4, a smaller fraction of human ASIC1a channels are in the desensitized state, making them less susceptible to the inhibitory action of PcTx1, which preferentially stabilizes this conformation. The amino acid variations in the thumb domain likely influence the conformational changes the channel undergoes in response to proton binding, thereby modulating its gating properties and its interaction with PcTx1.
| Human ASIC1a Residue | Rat ASIC1a Residue | Potential Impact |
|---|---|---|
| [Specific Amino Acid 1] | [Corresponding Rat Amino Acid 1] | Alters pH-dependent desensitization |
| [Specific Amino Acid 2] | [Corresponding Rat Amino Acid 2] | Contributes to species-specific PcTx1 sensitivity |
| [Specific Amino Acid 3] | [Corresponding Rat Amino Acid 3] | Influences channel gating kinetics |
| [Specific Amino Acid 4] | [Corresponding Rat Amino Acid 4] | Affects conformational changes upon proton binding |
| [Specific Amino Acid 5] | [Corresponding Rat Amino Acid 5] | Modulates interaction with PcTx1 |
Mechanism of Action at the Molecular and Cellular Level
Gating Modifier Function
PcTx1's primary role is to modify the gating properties of the ASIC1a channel. This is achieved by altering the channel's sensitivity to proton concentrations, which dictates its transition between closed, open, and desensitized states. unh.edunih.gov
The principal mechanism by which PcTx1 inhibits ASIC1a is by increasing the channel's apparent affinity for H⁺. nih.govunh.edunih.gov ASIC1a channels are activated by decreases in extracellular pH (an increase in H⁺ concentration). nih.gov By enhancing the proton affinity, PcTx1 causes the channel to enter a desensitized state even at a normal resting pH of 7.4. wikipedia.orgnih.gov In this desensitized state, the channel is bound to its ligand (H⁺) but is non-conducting, meaning it cannot pass ions. wikipedia.org This effectively leads to a chronic desensitization and inhibition of the channel under normal physiological conditions. nih.govunh.edu
The increased proton affinity induced by PcTx1 results in a measurable shift of the channel's activation and steady-state desensitization (SSD) curves toward more alkaline pH values (lower H⁺ concentrations). nih.govcreative-peptides.com
Steady-State Desensitization (SSD): PcTx1 drastically shifts the SSD curve to lower H⁺ concentrations. medchemexpress.com This means that at a given pH, a larger fraction of channels will be in the non-functional, desensitized state compared to the channels in the absence of the toxin.
| Condition | pH₅₀ of Activation | PcTx1 Concentration | Reference |
|---|---|---|---|
| Control (Absence of PcTx1) | 6.56 ± 0.04 | N/A | unh.edurupress.org |
| Presence of PcTx1 | 6.66 ± 0.04 | 30 nM | unh.edurupress.org |
Binding Site Characterization
The specific interaction between PcTx1 and the ASIC1a channel has been mapped through structural and functional studies, revealing a binding site distinct from the ion pore itself. nih.govcnrs.fr
PcTx1 binds to the large extracellular domain (ECD) of the ASIC1a channel. wikipedia.orgnih.gov It does not interact with the transmembrane domains that form the ion conduction pathway. nih.govcnrs.fr Structural studies indicate that the toxin binds at the interface between two of the three subunits that make up the functional trimeric channel. unh.edunih.gov Experimental data suggests that a maximum of three toxin molecules can bind to a single ASIC1a trimer. creative-peptides.com
The binding site for PcTx1 is located in a region of the ECD known as the "acidic pocket," a cavity rich in negatively charged amino acid residues that is critical for proton sensing and channel gating. nih.govresearchgate.net Computational models and structural studies have confirmed that PcTx1 binds at the subunit interfaces, making contact with this acidic pocket. unh.edunih.gov
A combination of chimeric channel studies and mutagenesis has identified specific domains and amino acid residues within the ASIC1a ECD that are critical for high-affinity PcTx1 binding.
Cysteine-Rich Domains (CRDs): PcTx1 binds principally to both cysteine-rich domains I and II (CRDI and CRDII) within the extracellular loop. nih.govcnrs.fr The linker domain that separates these two CRDs is also crucial for their correct spatial arrangement to form the complete binding site. nih.govcnrs.fr
Specific Amino Acid Residues: An aromatic residue, Phenylalanine 352 (F352) in human ASIC1a (F350 in mouse), has been identified as a key component of the binding site. unh.edunih.gov Mutating this residue to alanine (B10760859) or leucine (B10760876) significantly reduces the channel's sensitivity to PcTx1. nih.gov Further studies using chimeras and computational docking have implicated several regions in forming the binding pocket, including amino acids 113-129, 167-185, a portion of the 271-369 stretch, and the residue Glutamate (B1630785) 219 (E219). unh.edu
| Domain/Region | Description | Reference |
|---|---|---|
| Extracellular Domain (ECD) | Overall binding region for PcTx1. | wikipedia.orgnih.gov |
| Cysteine-Rich Domain I (CRDI) | Principal component of the binding site. | nih.govcnrs.fr |
| Cysteine-Rich Domain II (CRDII) | Principal component of the binding site. | nih.govcnrs.fr |
| Linker between CRDI and CRDII | Important for the correct positioning of the CRDs. | nih.govcnrs.fr |
| F352 (human ASIC1a) | Key aromatic residue; mutation eliminates PcTx1 modulation. | unh.edunih.gov |
| Acidic Pocket | General location of the binding site at subunit interfaces. | nih.gov |
Conformational Dynamics and State Stabilization
The binding of PcTx1 to ASIC1a is not a simple static interaction but rather a dynamic process that profoundly influences the conformational landscape of the channel, ultimately leading to its inhibition. The toxin acts as a potent gating modifier, stabilizing specific states of the channel and altering its response to proton activation. nih.gov
Induction of Specific Conformational States in ASIC1a
PcTx1 binding induces a distinct and long-lived conformational state in the extracellular domain of ASIC1a. nih.gov This altered conformation is a key aspect of its inhibitory mechanism. Research has identified at least three distinct binding modes for PcTx1: a "Loose" state, a tight "Global" state, and a tight "ECDonly" state. nih.gov The "Loose" binding occurs to the channel in its high-pH, closed-resting state without inducing a significant conformational change. nih.gov In contrast, the "Global" inhibitory mode involves a tight binding that is coupled to the channel's pore, leading to functional inhibition. nih.gov The "ECDonly" state is a persistent conformational change in the ECD that can remain even after the toxin has functionally dissociated, and this state can influence the activity of other endogenous modulators. nih.gov
Stabilization of Desensitized States
A primary mechanism by which PcTx1 inhibits ASIC1a is by stabilizing the desensitized state of the channel. nih.govwikipedia.orgnih.gov The toxin increases the apparent affinity of the channel for protons (H+). wikipedia.orgnih.gov This heightened proton sensitivity means that at a resting physiological pH of 7.4, a significant fraction of ASIC1a channels are shifted into the desensitized state, rendering them non-conductive and unable to be activated by a subsequent drop in pH. nih.govsemanticscholar.org This effect is achieved by shifting the steady-state desensitization curve of ASIC1a to more alkaline pH values. semanticscholar.org For instance, in the presence of PcTx1, the pH50 of desensitization can shift by approximately 0.27 pH units. nih.gov
Influence on Channel Open and Closed States
The interaction of PcTx1 with ASIC1a is state-dependent, meaning the toxin has different affinities for the closed, open, and desensitized states of the channel. nih.govsemanticscholar.org For ASIC1a, PcTx1 binds most tightly to the open and desensitized states. nih.gov By stabilizing the desensitized state, it indirectly disfavors the transition to the open state upon proton binding. However, under conditions where steady-state desensitization is not induced, PcTx1 can actually potentiate ASIC1a activation by shifting the pH of half-maximal activation (pH50) to more neutral values. scite.ai This indicates a complex interplay between the toxin and the various conformational states of the channel. The binding of PcTx1 to the closed state is considered to be a "loose" association that does not, by itself, cause a major conformational change. nih.gov
Stoichiometry of PcTx1-ASIC1a Interaction
The trimeric nature of the ASIC1a channel raises questions about the number of PcTx1 molecules required to bind to elicit its inhibitory effect.
Number of Toxin Molecules Required for Functional Inhibition
Given that PcTx1 binds at the interfaces between subunits, a single trimeric ASIC1a channel presents three potential binding sites for the toxin. nih.gov Studies utilizing concatemeric channel constructs, where subunits are linked together and can be individually mutated, have provided insight into the stoichiometry of inhibition. Research has shown that the disruption of a single PcTx1 binding site through mutation is sufficient to destabilize the long-lived, toxin-induced conformational change in the extracellular domain. nih.gov However, this is not enough to prevent the functional inhibition of the channel. nih.gov Functional inhibition is only significantly impaired when two or more of the three potential binding sites are mutated to be insensitive to PcTx1. nih.gov This suggests that the binding of at least two PcTx1 molecules to the trimeric ASIC1a channel is required for effective functional inhibition.
Table 2: Summary of PcTx1 Binding Stoichiometry and Functional Effect
| Number of Mutated (PcTx1-insensitive) Binding Sites | Effect on Toxin-Induced ECD Conformation | Effect on Functional Inhibition |
|---|---|---|
| 0 | Stable Conformation | Full Inhibition |
| 1 | Destabilized Conformation | Inhibition Largely Intact |
| 2 or more | Destabilized Conformation | Functional Inhibition Impaired |
Multiple Binding Modes and Their Functional Consequences
Psalmotoxin-1 (PcTx1) exhibits a complex mechanism of action characterized by multiple, state-dependent binding modes to acid-sensing ion channels (ASICs). These distinct modes of interaction give rise to varied and often subtype-specific functional consequences, ranging from potent inhibition to potentiation of channel activity. The binding is not a simple lock-and-key mechanism but is dynamically influenced by the conformational state of the channel (closed, open, or desensitized) and the extracellular pH. nih.govrupress.orgnih.gov
Research has revealed that PcTx1 binds to the extracellular domain (ECD) of the channel, at the interface between subunits. nih.gov This binding site is located approximately 50 Å above the cell membrane in a region referred to as the "acidic pocket". researchgate.net The interaction involves multiple domains, including the thumb, β-ball, and palm domains of one subunit and the palm domain of an adjacent subunit. mdpi.com This intricate binding allows PcTx1 to act as a potent gating modifier. nih.gov
pH-Dependent and State-Dependent Binding
The interaction between PcTx1 and ASIC1a is highly dependent on both the channel's functional state and the surrounding pH. nih.govrupress.org Studies have proposed at least three distinct binding modes. nih.gov
Inhibitory ('Global') Mode : This is the best-known binding mode, leading to the potent inhibition of ASIC1a. nih.gov PcTx1 binds with high affinity to the open and desensitized states of the channel. nih.gov This binding increases the channel's apparent affinity for protons (H+), causing it to shift into a desensitized, non-conducting state at normal physiological pH (around 7.4). wikipedia.orgnih.govnih.gov This effectively inhibits the channel from activating in response to subsequent drops in pH. wikipedia.org
'ECDonly' Mode : In this mode, PcTx1 binding induces a long-lived conformational change that is restricted to the extracellular domain and is decoupled from the channel's pore. nih.gov This state is characterized by a persistent fluorescence change in experimental setups even after the channel has returned to a functional state, indicating a lasting alteration in the ECD's conformation. nih.gov
Readily Reversible Mode : A third proposed mode involves a more transient, easily reversible association of PcTx1 with the closed state of the channel. nih.gov
This state-dependent affinity explains the toxin's varied effects. For ASIC1a, the toxin's preference for the open and desensitized states leads to stabilization of the desensitized state and, consequently, inhibition. nih.govnih.gov
Functional Consequences Across ASIC Subtypes
The functional outcome of PcTx1 binding is not uniform across all ASIC subtypes, a direct result of the multiple binding modes and differences in channel structure.
Inhibition of ASIC1a : As described, the primary effect on homomeric ASIC1a channels is potent inhibition (IC₅₀ of ~1 nM). nih.govunh.edu This is achieved by shifting the pH dependence of steady-state desensitization to more alkaline values. nih.govmdpi.com
Potentiation of ASIC1b : In contrast to its effect on ASIC1a, PcTx1 potentiates the activity of its splice variant, ASIC1b. nih.govwikipedia.org For ASIC1b, the toxin is thought to bind most tightly to the open state, thereby promoting channel opening rather than desensitization. nih.gov This results in a leftward shift of the activation curve toward less acidic pH values, meaning the channel becomes active at a higher pH than it normally would. mdpi.com
Direct Activation : In the case of chicken ASIC1 (cASIC1), PcTx1 can act as a direct agonist, activating the channel and causing an inward current. tandfonline.comtandfonline.com
The table below summarizes the diverse functional consequences arising from the multiple binding modes of PcTx1 on different ASIC subtypes.
| ASIC Subtype | Primary Binding State Preference | Primary Functional Consequence | Underlying Mechanism |
| ASIC1a | Open and Desensitized nih.gov | Inhibition nih.govwikipedia.org | Increases apparent H⁺ affinity, stabilizing the desensitized state. nih.govnih.gov |
| ASIC1b | Open nih.gov | Potentiation nih.govwikipedia.org | Promotes channel opening; shifts activation curve to less acidic pH. mdpi.com |
| ASIC1a/2a | State-dependent | Inhibition or Potentiation nih.gov | Dependent on conditioning and stimulating pH. nih.gov |
| cASIC1 | Not specified | Direct Activation tandfonline.com | Toxin binding directly gates the channel open. tandfonline.com |
Disruption of even a single PcTx1 binding site through mutation can be sufficient to destabilize the toxin-induced conformation. nih.gov Interestingly, functional inhibition may persist until two or more of the three binding sites on the trimeric channel are mutated, providing insight into the stoichiometry of the toxin-channel interaction. nih.gov Furthermore, specific mutations in the β-ball domain of ASIC1a can convert the inhibitory effect of PcTx1 into a strong potentiation, underscoring the critical role of specific residues in determining the functional outcome of toxin binding. mdpi.com
Structural Biology of Pctx1 Asic1a Complexes
High-Resolution Structural Determination
The atomic-level understanding of the PcTx1-ASIC1a complex has been made possible through high-resolution structural methods. These techniques have elucidated the binding pose of the toxin and the conformational state of the channel when inhibited.
X-ray crystallography has been instrumental in visualizing the interaction between PcTx1 and ASIC1a. Although obtaining crystals of membrane proteins like ASIC1a is challenging, researchers have successfully determined the co-crystal structure of chicken ASIC1a (cASIC1) bound to PcTx1 nih.govnih.gov. These structures have provided an excellent foundation for understanding the molecular details of the interaction nih.gov.
The crystallographic data revealed that PcTx1 binds to a region of the channel known as the "acidic pocket" nih.gov. The structures show that the binding of the toxin induces and stabilizes a particular conformational state of the channel nih.govnih.gov. Specifically, the hydrophobic groove at the base of a dynamic β-hairpin loop in PcTx1 interacts with helix 5 of the cASIC1 thumb domain. Concurrently, key residues in the toxin, such as Arginine 27 and Arginine 28, interact with negatively charged residues within the acidic pocket nih.gov. These detailed crystal structures have been fundamental in guiding further functional studies, including mutagenesis and molecular dynamics simulations, to pinpoint the most critical interactions for channel inhibition nih.gov.
While X-ray crystallography has been successful, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for determining the structures of large protein complexes like ion channels, often in more native-like environments. While the primary high-resolution structures of the PcTx1-ASIC1a complex were initially solved using crystallography, cryo-EM has been successfully used to determine the structures of human ASIC1a (hASIC1a) in its apo form and in complex with other toxins, such as Mambalgin1 nih.govelifesciences.org. These studies demonstrate the utility of cryo-EM for capturing different functional states of the channel nih.govelifesciences.org. The structural information from cryo-EM studies of ASIC1a provides a valuable comparative framework for understanding the general architecture and conformational dynamics of the channel, which is essential context for interpreting the specific effects of PcTx1 binding.
Three-Dimensional Structure of PcTx1
The structure of PcTx1 itself is key to its function as a potent and selective inhibitor. Its compact, stable fold allows it to present a specific surface for high-affinity binding to its target channel.
Psalmotoxin-1 is a 40-residue peptide whose structure is stabilized by a classic Inhibitor Cystine Knot (ICK) motif nih.gov. This structural motif is characterized by three disulfide bridges that create a highly stable and compact core wikipedia.org. In the ICK topology, two disulfide bonds and the intervening backbone segments form a ring, which is threaded by the third disulfide bond, creating a pseudo-knot wikipedia.orgnih.gov. This arrangement confers remarkable stability against thermal denaturation, extreme pH, and proteolysis wikipedia.org. The ICK fold is a common scaffold found in a wide variety of toxic and inhibitory peptides from the venoms of spiders, scorpions, and cone snails, where it provides a rigid core from which variable loops protrude to interact with different ion channel targets nih.govresearchgate.netnih.gov.
The three-dimensional solution structure of PcTx1 was first determined using two-dimensional proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy nih.govsmartox-biotech.comrcsb.org. NMR is particularly well-suited for determining the structures of small, soluble proteins like PcTx1 and can provide insights into their dynamics in solution nih.gov. The NMR structure confirmed the presence of the ICK fold and revealed a small, triple-stranded antiparallel β-sheet and several turns nih.gov. A key feature identified in the solution structure is a dynamic β-hairpin loop that protrudes from the rigid cystine-knot core nih.gov. This loop was later shown by crystallography and mutagenesis to contain the critical residues for binding to ASIC1a nih.gov.
| Structural Features of Psalmotoxin-1 (PcTx1) | |
| PDB ID | 1LMM rcsb.orgnih.gov |
| Method | Solution NMR nih.govrcsb.org |
| Amino Acid Residues | 40 rcsb.org |
| Molecular Weight | 4.71 kDa rcsb.org |
| Core Motif | Inhibitor Cystine Knot (ICK) nih.govnih.gov |
| Secondary Structure | Triple-stranded antiparallel β-sheet nih.gov |
| Key Functional Region | Dynamic β-hairpin loop nih.gov |
Computational Structural Biology Approaches
Computational methods have been indispensable in elucidating the structural and dynamic aspects of the PcTx1-ASIC1a interaction, complementing experimental data and providing insights at an atomic level.
Homology Modeling of ASIC1a for PcTx1 Docking
Prior to the availability of high-resolution crystal structures, homology modeling was a crucial tool for studying the PcTx1-ASIC1a complex. nih.govacs.org Using the crystal structure of the chicken ASIC1 (cASIC1) as a template, researchers constructed models of the human and rat ASIC1a channels. nih.govacs.org These models served as the basis for in silico docking studies with the NMR solution structure of PcTx1. nih.govacs.org This approach, often driven by restraints from experimental data, allowed for the prediction of the toxin's binding site and orientation within the acidic pocket, which were later largely confirmed by crystallography. nih.govresearchgate.net
Pharmacophore Modeling and Prediction of Binding Determinants
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PcTx1, this approach has confirmed that the key pharmacophore resides in its dynamic β-hairpin loop. nih.govnih.gov By combining mutagenesis data with computational models, researchers have defined the critical residues (the pharmacophore) responsible for the potent and selective inhibition of ASIC1a. nih.gov This understanding provides an experimentally validated template that is crucial for the rational design of smaller, non-peptide molecules (peptidomimetics) that could mimic the action of PcTx1 and serve as potential therapeutic agents for conditions like ischemic stroke and pain. nih.govresearchgate.net
Pharmacological and Biophysical Characterization
Concentration-Response Relationships and Affinity Constants
The inhibitory effect of PcTx1 on ASIC1a channels is concentration-dependent. The potency of PcTx1 is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity is described by the dissociation constant (Kd). These values can vary depending on the experimental conditions, such as pH and the species from which the ASIC1a channel originates.
Studies have shown that PcTx1 is a high-affinity inhibitor of ASIC1a. For rat ASIC1a, the IC50 value has been reported to be approximately 0.9 nM to 3.7 nM. nih.govnih.govmedchemexpress.com The affinity of a synthetic version of PcTx1 for ASIC1a was determined to be 3.7 nM, with a Hill coefficient of 1.65. nih.govunh.edu Iodinated PcTx1 has been used in binding assays to determine the dissociation constant (Kd). For heterologously expressed ASIC1a channels, the Kd was found to be 213 ± 35 pM, and for native channels in rat brain membranes, the Kd was 371 ± 48 pM. nih.gov These low nanomolar and picomolar values underscore the potent interaction between PcTx1 and ASIC1a.
It is important to note that the apparent potency of PcTx1 can differ between species. For instance, PcTx1 is about 10-fold less potent at human ASIC1a compared to the rat channel, although the apparent binding affinity is comparable. nih.gov This difference is attributed to variations in the inherent pH-dependence of steady-state desensitization between the two species' channels. uq.edu.au
| Channel | Parameter | Value | Reference |
|---|---|---|---|
| Rat ASIC1a | IC50 | 0.9 nM | nih.govmedchemexpress.com |
| Rat ASIC1a | Kd | 3.7 nM | nih.govunh.edu |
| Rat ASIC1a (expressed in CHO cells) | Kd | 213 ± 35 pM | nih.gov |
| Rat Brain Membranes (native channels) | Kd | 371 ± 48 pM | nih.gov |
| Human ASIC1a | ~10-fold less potent than rat ASIC1a | nih.gov |
Kinetics of PcTx1 Binding and Dissociation
The interaction of PcTx1 with ASIC1a is a dynamic process characterized by specific association and dissociation rates. Preliminary kinetic experiments have indicated that the association of radiolabeled PcTx1 reaches a plateau after 30–40 minutes and remains stable for at least two hours. nih.gov The binding of PcTx1 is pH-dependent, exhibiting a bell-shaped curve with maximal binding occurring around pH 7.0. nih.govnih.gov
The dissociation of PcTx1 from the channel is a relatively slow process. For ASIC1b, the toxin dissociates with a time constant on the order of several seconds. nih.gov The interaction and functional effect of PcTx1 on rat ASIC1a are extremely rapid. uq.edu.au The kinetics of PcTx1's effect are influenced by pH. For instance, the time constant for recovery from inhibition by PcTx1 is approximately 125 ± 56 seconds. unh.edu
Analysis of single-channel recordings of human ASIC1b in the presence of PcTx1 revealed that the toxin lengthens the time the channel spends in its long-lived closed state (τC″) and decreases the time spent in the open state (τO). nih.gov The open time of the channel is inversely proportional to the PcTx1 concentration, while the long-lived closed state is linearly proportional to the toxin concentration. nih.gov
| Parameter | Channel | Observation | Reference |
|---|---|---|---|
| Association | ASIC1a | Plateau reached in 30-40 minutes | nih.gov |
| Dissociation (from ASIC1b) | ASIC1b | Time constant of several seconds | nih.gov |
| Recovery from Inhibition | ASIC1a | Time constant of 125 ± 56 seconds | unh.edu |
| Effect on Open Time (τO) | Human ASIC1b | Inversely proportional to PcTx1 concentration | nih.gov |
| Effect on Long Closed State (τC″) | Human ASIC1b | Linearly proportional to PcTx1 concentration | nih.gov |
Allosteric Modulation of ASIC1a Gating by PcTx1
PcTx1 acts as a gating modifier of ASIC1a, meaning it allosterically modulates the channel's function rather than directly blocking the ion pore. nih.gov The primary mechanism of inhibition is through the stabilization of the desensitized state of the channel. nih.govunh.edu PcTx1 increases the apparent affinity of ASIC1a for protons (H+). wikipedia.orgnih.govnih.gov This heightened proton sensitivity causes the channel to enter a desensitized state at physiological pH (around 7.4), rendering it unable to be activated by subsequent drops in pH. wikipedia.orgnih.gov
This modulatory effect is evidenced by a significant alkaline shift in the pH dependence of steady-state desensitization (SSD). In the presence of PcTx1, the pH at which half of the channels are desensitized (pH50 of desensitization) is shifted to a more alkaline value. unh.edu For example, in one study, PcTx1 shifted the pH50 of desensitization of ASIC1a by 0.27 pH units to a lower H+ concentration. unh.edu This shift is sufficient to cause most channels to be in the desensitized state at a resting pH of 7.4. nih.gov
Interestingly, under conditions where steady-state desensitization is not induced, such as at a more alkaline conditioning pH, PcTx1 can actually potentiate ASIC1a activation by shifting the pH of activation to more neutral values. scite.ai
Modulation of Heteromeric ASIC Channels by PcTx1
While PcTx1 is a highly potent inhibitor of homomeric ASIC1a channels, its effects on heteromeric channels containing the ASIC1a subunit are more complex. PcTx1 inhibits heteromeric ASIC1a/2b channels with an IC50 of 3 nM. nih.gov
Furthermore, PcTx1 has been shown to significantly inhibit pH-evoked currents in heteromeric ASIC1a/3 channels. researchgate.net The mechanism of inhibition is similar to that for homomeric ASIC1a, where PcTx1 binds to the extracellular domain and stabilizes the desensitized state of the channel. researchgate.net This causes the ASIC1a/3 channels to be desensitized at a neutral pH, preventing their activation by acidic conditions. researchgate.net
The interaction with ASIC1b, a splice variant of ASIC1a, is notably different. PcTx1 does not inhibit ASIC1b but instead promotes its opening. unh.edusemanticscholar.org It increases the proton affinity of ASIC1b and shifts its activation curve to higher pH values, effectively acting as an agonist under slightly acidic conditions. unh.edu PcTx1 also significantly slows the desensitization of ASIC1b. unh.edu
Functional Consequences of PcTx1-Induced Conformational Changes
The binding of PcTx1 to the acidic pocket at the subunit interfaces of the ASIC1a channel induces significant conformational changes in the extracellular domain (ECD). elifesciences.org These conformational changes are the basis for the allosteric modulation of channel gating.
Voltage-clamp fluorometry studies have revealed a long-lived PcTx1-induced conformational change in the ASIC1a ECD. biorxiv.orgbiorxiv.org This altered conformation can persist even after the toxin has been washed out, suggesting a sustained effect on the channel's structure. biorxiv.org This long-lived state is proton-dependent and can be destabilized by mutations that reduce PcTx1 sensitivity. nih.gov
Interestingly, there appears to be a divergence between the functional effects of PcTx1 on the ion pore and the conformational consequences in the ECD. biorxiv.orgbiorxiv.org Studies using concatemeric channel constructs, where subunits are linked together, have shown that two wild-type ASIC1a subunits are sufficient for near wild-type levels of current inhibition. biorxiv.orgbiorxiv.org However, the presence of a single mutated subunit that impairs PcTx1 binding is enough to destabilize the toxin-induced conformational state in the ECD. biorxiv.orgbiorxiv.org This suggests that the full conformational change across all three subunits may not be necessary for functional inhibition of the channel pore.
These findings highlight the complex relationship between the structural changes induced by PcTx1 and the ultimate functional output of the ASIC1a channel, providing deeper insights into the allosteric modulation of this important ion channel.
Methodologies for Studying Pctx1 and Asics
Electrophysiological Techniques
Electrophysiological approaches are fundamental to understanding the functional consequences of PcTx1 binding to ASICs. These techniques allow for the direct measurement of ion channel activity in response to both pH changes and the application of the toxin.
The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust system for studying the effects of PcTx1 on ASICs. researchgate.net This method involves the injection of cRNA encoding the desired ASIC subunit into the oocyte, which then expresses the channels on its plasma membrane. nih.govunh.edu Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current, allowing the experimenter to "clamp" the voltage at a desired level and record the currents flowing through the expressed channels. researchgate.net
Researchers have utilized this system to characterize the inhibition of ASIC1a by PcTx1. nih.govunh.edu For instance, studies have shown that applying PcTx1 to oocytes expressing ASIC1a leads to a potent block of the proton-gated currents. nih.gov The TEVC setup is particularly advantageous for determining the concentration-dependence of the toxin's effect and for studying the voltage-independence of PcTx1-induced inhibition. nih.gov
Key Findings from TEVC Studies:
| ASIC Subtype | PcTx1 Effect | Experimental Conditions | Reference |
| ASIC1a | Inhibition | Conditioning pH 7.4 | nih.gov |
| ASIC1a | No inhibition | Conditioning pH 7.9 | nih.gov |
| ASIC1b | No inhibition | Conditioning pH 7.1 | semanticscholar.org |
| Chimeric ASICs | Varied inhibition | pH 5.0 test pulse | semanticscholar.org |
Patch-clamp recording is a high-resolution technique that allows for the measurement of ion flow through a small "patch" of the cell membrane, or across the entire cell membrane in the whole-cell configuration. axolbio.comaxolbio.com This method has been extensively used to study the interaction of PcTx1 with ASICs expressed in mammalian cell lines such as COS-7 and CHO cells. nih.govnih.gov
In the whole-cell configuration, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell. axolbio.com This allows for the recording of macroscopic currents from the entire population of channels on the cell surface. nih.govresearchgate.net Whole-cell recordings have been instrumental in demonstrating that PcTx1 inhibits ASIC1a by increasing the channel's apparent proton affinity, which shifts the channel into a desensitized state at physiological pH. nih.govsemanticscholar.org
Single-channel recording, a variation of the patch-clamp technique, provides the ultimate resolution by allowing the observation of the opening and closing of individual ion channels. This has been used to experimentally verify computational models of the PcTx1-ASIC interaction. nih.govnih.gov
Typical Parameters in Whole-Cell Patch-Clamp Experiments for PcTx1/ASIC Studies:
| Parameter | Typical Value/Solution | Purpose |
| Cell Types | COS-7, CHO, HEK 293T | Heterologous expression of ASIC channels. nih.govresearchgate.net |
| Pipette Solution (Internal) | KCl-based (e.g., 140 mM KCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES) | Mimics the intracellular ionic environment. nih.gov |
| Bath Solution (External) | NaCl-based (e.g., 150 mM NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 Hepes) | Mimics the extracellular ionic environment. nih.gov |
| Holding Potential | -50 mV to -70 mV | Sets the membrane potential to a level where channels are typically closed at rest. nih.govnih.gov |
| pH Application | Rapid perfusion with solutions of varying pH (e.g., pH 7.4 for resting, pH < 7.0 for activation) | To activate the proton-gated ASIC channels. nih.gov |
Mutagenesis and Genetic Engineering
To pinpoint the molecular determinants of the PcTx1-ASIC interaction, researchers have employed various mutagenesis and genetic engineering strategies. These techniques involve altering the amino acid sequence of the ASIC protein and then assessing the functional consequences of these changes.
While comprehensive alanine-scanning mutagenesis studies on the PcTx1-ASIC interface are not extensively detailed in the provided search results, the principle of single amino acid substitution is a cornerstone of identifying critical residues. This technique involves systematically replacing individual amino acids with alanine (B10760859), a neutral amino acid, to determine the contribution of that residue's side chain to the protein's function or interaction with a ligand. The insights from chimeric and other mutagenesis studies have effectively highlighted key residues involved in PcTx1 binding. unh.edu
A powerful approach to identify the domains of ASIC1a responsible for PcTx1 sensitivity has been the creation of chimeric channels. nih.gov This involves swapping domains between a PcTx1-sensitive channel (like ASIC1a) and an insensitive channel (like ASIC1b or ASIC2a). nih.govsemanticscholar.org By testing the sensitivity of these chimeras to PcTx1, researchers can narrow down the regions of the protein that are essential for toxin binding and modulation.
Studies using ASIC1a/ASIC1b and ASIC1a/ASIC2a chimeras have revealed that the extracellular loop of ASIC1a is the primary binding site for PcTx1. nih.govovid.com More specifically, these experiments have shown that both cysteine-rich domains (CRDI and CRDII) in the extracellular loop are crucial for high-affinity binding. nih.govovid.com Furthermore, the regions immediately following the first transmembrane domain and preceding the second transmembrane domain, while not part of the direct binding site, are critical for the toxin's ability to inhibit channel current. nih.govovid.com
Summary of Findings from Chimeric ASIC Studies:
| Chimera Description | PcTx1 Sensitivity | Implication | Reference |
| ASIC1a with ASIC1b transmembrane domains | Sensitive | Transmembrane domains are not the primary binding site. | nih.gov |
| ASIC1a with ASIC1b extracellular loop domains | Insensitive | Extracellular loop is crucial for binding. | nih.gov |
| Specific regions of the extracellular loop from ASIC1a swapped into ASIC1b | Partial to full sensitivity restored | Identified specific sub-domains (CRDI and CRDII) as key for interaction. | nih.govsemanticscholar.org |
ASICs are trimeric channels, meaning they are composed of three subunits. nih.govnih.gov To investigate how many PcTx1 molecules are required to inhibit a single channel and to understand the contribution of each subunit to toxin binding, researchers have used subunit concatenation. nih.gov This technique involves genetically linking the cDNAs of the three subunits into a single open reading frame, ensuring a fixed 1:1:1 stoichiometry and a defined arrangement of the subunits. nih.gov
By introducing mutations that abolish PcTx1 sensitivity into one, two, or all three of the concatenated subunits, it has been possible to decipher the stoichiometry of inhibition. nih.gov These studies have shown that disrupting even a single PcTx1 binding site is enough to destabilize the toxin-induced conformational state. nih.gov However, for functional inhibition of the channel's pore, at least two intact binding sites appear to be necessary. nih.govresearchgate.net This work provides insight into the mechanism of PcTx1 inhibition and reveals a complex interplay between the number of bound toxin molecules and the functional state of the channel. nih.gov
Biochemical and Biophysical Binding Assays
To quantify the interaction between PcTx1 and its molecular target, ASIC1a, researchers employ various binding assays. These techniques are crucial for determining the affinity and kinetics of the toxin-channel interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. ox.ac.ukspringernature.com In the context of PcTx1, SPR has been instrumental in detailing the kinetics of its binding to ASIC1. In these experiments, a purified form of the ASIC1 protein is typically immobilized on a sensor chip. researchgate.netnih.gov Solutions containing varying concentrations of PcTx1 are then flowed over the chip surface. The binding of PcTx1 to the immobilized ASIC1 causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. ox.ac.uk
By analyzing these sensorgrams, researchers can calculate key kinetic parameters. A one-to-one interaction model is often used to fit the binding curves. researchgate.net Studies using SPR have demonstrated that PcTx1 binds with high affinity to both human and chicken ASIC1 variants. The kinetic and binding constants are virtually identical across these species, indicating a highly conserved binding mechanism. researchgate.net
| ASIC1 Variant | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |
|---|---|---|---|
| Human ASIC1 (1-467) | Data not specified | Data not specified | ~2 |
| Human ASIC1 (25-464) | Data not specified | Data not specified | ~2 |
| Chicken ASIC1 (26-463) | Data not specified | Data not specified | ~2 |
Radioligand binding assays are a classic and powerful method for studying receptor-ligand interactions. This technique involves labeling the ligand (PcTx1) with a radioactive isotope to enable its detection and quantification when bound to its receptor (ASIC1a).
To facilitate these studies, an iodinated form of the toxin, 125I-PcTx1YN, was developed. nih.gov This radiolabeled toxin was shown to retain its biological activity, inhibiting ASIC1a currents with an IC50 value similar to that of the native toxin. nih.gov Binding assays are typically performed using membranes from cells expressing the target channel or from tissues where the channel is abundant, such as the rat brain. nih.gov These studies have revealed that the binding of 125I-PcTx1YN is pH-dependent, showing a bell-shaped curve with optimal binding at physiological pH. nih.gov Competition assays, where the binding of the radiolabeled toxin is displaced by increasing concentrations of unlabeled PcTx1, are used to determine the binding affinity (Kd) and the concentration of binding sites. nih.gov
| Preparation | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| ASIC1a in Xenopus oocytes | Functional (Electrophysiology) | IC50 (Native PcTx1) | 1.17 ± 0.11 |
| ASIC1a in Xenopus oocytes | Functional (Electrophysiology) | IC50 (PcTx1YN) | 1.98 ± 0.24 |
| Rat Brain Membranes | Radioligand Binding | Kd | 0.51 ± 0.15 |
| ASIC1a in CHO cells | Radioligand Binding | Kd | 0.43 ± 0.10 |
Recombinant Expression and Purification
The study of PcTx1 requires sufficient quantities of pure, biologically active toxin. While chemical synthesis is an option, recombinant expression in heterologous systems offers a scalable and often more cost-effective method for producing the peptide. rupress.orgnih.gov
Various expression systems have been utilized for producing disulfide-rich peptides like PcTx1. nih.gov The choice of system is critical, as the correct formation of multiple disulfide bonds is essential for the toxin's structure and function.
Drosophila melanogaster S2 Cells: Insect cell systems, such as Drosophila S2 cells, have proven highly effective for producing correctly folded PcTx1. nih.govnih.gov A key strategy involves fusing the synthetic gene for PcTx1 with a signal peptide, such as that from mellitin, which directs the efficient secretion of the toxin into the cell culture medium. nih.gov This approach has the significant advantage of producing a properly folded and active form of the toxin directly, bypassing the need for in vitro refolding steps. nih.gov Purification from the culture supernatant is then achieved through a multi-step process involving batch separations and high-performance liquid chromatography (HPLC). nih.gov
Escherichia coli: While E. coli is a widely used and cost-effective system for recombinant protein production, expressing complex, disulfide-rich peptides like PcTx1 presents challenges. nih.govspringernature.com The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation. youtube.com Therefore, strategies often involve expressing the toxin as an unfolded peptide, frequently as part of a fusion protein to enhance solubility, which then requires purification and a subsequent in vitro refolding step. nih.govspringernature.com Alternatively, the toxin can be targeted to the more oxidizing environment of the E. coli periplasm, which contains machinery to catalyze disulfide bond formation. springernature.com An efficient bacterial expression system has been developed that allows for the production of PcTx1 mutants for structure-activity relationship studies. nih.gov
The structure of PcTx1 is defined by an inhibitor cystine knot (ICK) motif, which involves three interlocking disulfide bridges. wikipedia.org Ensuring the correct pairing of the six cysteine residues is the primary challenge in producing active toxin.
In Vivo Folding: Expression systems like insect cells that secrete the protein allow for in vivo folding. nih.govnih.gov These eukaryotic cells possess the necessary cellular machinery in the endoplasmic reticulum, such as protein disulfide isomerase (PDI), to catalyze correct disulfide bond formation and folding before secretion. nih.govnih.gov This is often the preferred method for ICK toxins as it avoids the complexities and often low yields of in vitro refolding. nih.gov
In Vitro Refolding: When PcTx1 is produced in a reduced, unfolded state (e.g., in the E. coli cytoplasm or via chemical synthesis), an in vitro refolding step is required. rupress.orgnih.gov This typically involves dissolving the purified linear peptide in a redox buffer containing a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) at an alkaline pH. rupress.orgnih.gov This redox system facilitates the thiol-disulfide exchange reactions necessary for the cysteines to find their correct partners. mdpi.com The process is often slow, requires careful optimization of conditions, and the final yield of correctly folded toxin can be low. nih.gov
Advanced Spectroscopic Techniques
To understand the three-dimensional structure of PcTx1 and its dynamic properties, advanced spectroscopic methods are employed. These techniques provide atomic-level insights into the toxin's architecture, which is fundamental to understanding its interaction with ASIC1a.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) 1H NMR spectroscopy has been the principal technique used to determine the solution structure of recombinant PcTx1. nih.gov NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and measure through-bond and through-space correlations between atoms, which provide the distance constraints needed to calculate the three-dimensional structure. nih.gov NMR studies have confirmed that recombinant PcTx1 adopts the characteristic ICK fold, featuring a compact disulfide-bonded core and a three-stranded antiparallel β-sheet. nih.gov
NMR Relaxation and Relaxation Dispersion: Beyond a static structure, NMR can also probe the dynamics of PcTx1. NMR spin relaxation and relaxation dispersion measurements have revealed that the β-hairpin loop, which constitutes the primary interaction surface (pharmacophore) of the toxin, is mobile across a wide range of timescales. nih.govresearchgate.net This inherent flexibility is thought to be crucial for its binding to the ASIC1a channel. nih.gov
X-ray Crystallography: While NMR provides the structure in solution, X-ray crystallography can reveal the structure of molecules in a crystalline state at very high resolution. This technique has been successfully applied to the PcTx1-ASIC1 complex. nih.gov Solving the crystal structure provided a detailed snapshot of how three PcTx1 molecules bind between adjacent subunits of the trimeric ASIC1 channel, offering profound insights into the mechanism of inhibition. researchgate.netnih.gov
Voltage-Clamp Fluorometry (VCF) for Conformational Monitoring
Voltage-Clamp Fluorometry (VCF) is a powerful technique that merges electrophysiology with fluorescence spectroscopy to monitor the dynamic structural rearrangements of ion channels in real-time. nih.gov This method allows researchers to simultaneously record ion channel currents and fluorescence signals from a fluorophore attached to a specific site on the channel protein. nih.govnih.gov By doing so, VCF provides direct insights into how conformational changes in different parts of the channel are linked to its functional states, such as resting, open, and desensitized. nih.gov
In the study of Psalmotoxin-1 (PcTx1) and its interaction with Acid-Sensing Ion Channel 1a (ASIC1a), VCF has been instrumental in deciphering the conformational consequences of toxin binding. nih.govelifesciences.org Researchers engineer cysteine mutations at specific locations in the ASIC1a protein, such as positions V80 and K105 in the extracellular domain (ECD), which are then covalently labeled with environmentally sensitive fluorophores. nih.govnih.gov Any change in the local environment of the fluorophore, caused by a conformational change in the protein, results in a detectable change in fluorescence intensity (ΔF). nih.gov
Studies using VCF have revealed that PcTx1 induces a distinct and long-lived conformational state in the extracellular domain of ASIC1a. nih.govbiorxiv.org This change persists even after the toxin's effect on the channel's current has dissipated, indicating a conformational change that is uncoupled from the pore's activity. elifesciences.org This persistent state, termed the 'ECDonly' state, is characterized by a lasting fluorescence change even as the channel returns to a functional apo state (current-conducting). nih.gov This is distinct from the 'Global' inhibitory binding mode, where PcTx1 binding leads to functional inhibition of the channel. nih.gov The transition between these states and the stability of the PcTx1-induced conformation are pH-dependent. nih.govbiorxiv.org
Furthermore, VCF has been employed to investigate the impact of specific mutations on the toxin-channel interaction. For instance, the F350L mutation at the PcTx1 binding site has been shown to destabilize the toxin-induced conformation, diminishing the sensitivity of ASIC1a to PcTx1. nih.govbiorxiv.org These experiments demonstrate that while functional inhibition may be lost, PcTx1 can still interact with the mutated channel and induce conformational changes, albeit at higher concentrations. elifesciences.org
| Finding | Methodological Detail | Significance | Reference |
|---|---|---|---|
| PcTx1 induces a long-lived conformational state in the ASIC1a ECD. | Fluorescence monitoring at labeled cysteine residues (e.g., K105C) shows a persistent signal change after toxin washout. | Reveals a toxin-induced conformational memory in the channel that is decoupled from the ion pore's function. | nih.gov, elifesciences.org |
| PcTx1 exhibits multiple, pH-dependent binding modes. | VCF distinguishes between a 'Global' inhibitory mode and a persistent 'ECDonly' state based on concurrent current and fluorescence recordings. | Demonstrates the complex, state-dependent nature of the toxin-channel interaction. | nih.gov |
| The F350L mutation destabilizes the PcTx1-induced conformation. | VCF traces show a diminished and less stable fluorescence change in F350L mutant channels upon PcTx1 application. | Confirms the critical role of the F350 residue in the binding site for stabilizing the toxin-channel complex. | nih.gov, biorxiv.org |
| Conformational changes link proton-sensing domains to the channel gate. | VCF combined with fluorophore-quencher pairing helps determine the kinetics and direction of movements in different channel domains upon activation. | Provides a mechanistic framework for understanding how PcTx1 modulates the allosteric communication within the ASIC1a protein. | nih.gov |
NMR Spectroscopy for Structural Dynamics and Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their dynamics and interactions with binding partners. nih.gov The first high-resolution structure of PcTx1 was determined using 1H 2D NMR spectroscopy, which was pivotal in understanding its function as a specific inhibitor of ASIC1a. nih.gov
The NMR solution structure of PcTx1 (PDB accession code: 1LMM) revealed that it adopts the inhibitor cystine knot (ICK) motif, a common scaffold for toxins targeting ion channels. nih.gov This structure is characterized by a compact core cross-linked by three disulfide bridges, from which three loops and the N and C termini emerge. The primary element of its secondary structure is a three-stranded antiparallel β-sheet (comprising residues 21–24 and 31–34). nih.gov
Analysis of the PcTx1 surface, based on the NMR structure, provided critical insights into the molecular determinants for its specific binding to ASIC1a. nih.gov Key structural elements involved in the interaction are localized in the β-sheet and the turn that connects two of the strands. nih.gov This region features a distribution of charged and hydrophobic residues that are crucial for the recognition of the ASIC1a binding site. Specifically, residues like Trp7 and Trp24, located in this region, are thought to anchor the toxin to the channel. mdpi.com The NMR structure guided subsequent mutagenesis studies to confirm the functional importance of these residues in channel inhibition. nih.gov
NMR studies, in conjunction with molecular dynamics simulations and docking experiments, have helped to model the interaction between PcTx1 and the "acidic pocket" of ASIC1a. mdpi.comresearchgate.net This pocket is a region in the extracellular domain of the channel that is critical for proton sensing and gating. mdpi.com The toxin is believed to insert an arginine-rich hairpin loop into this pocket, mimicking the effect of protonation and thereby stabilizing a desensitized or non-conducting state of the channel. mdpi.com These structural insights are fundamental for designing new molecules that can modulate ASIC activity. cnrs.fr
| Structural Feature | Description | Functional Implication | Reference |
|---|---|---|---|
| Overall Fold | Inhibitor Cystine Knot (ICK) motif with a compact core formed by three disulfide bridges. | Provides a stable scaffold for presenting the interaction interface to the target channel. | nih.gov |
| Secondary Structure | A principal element is a three-stranded antiparallel β-sheet (residues 21-24 and 31-34). | The β-sheet and its connecting turn form the primary binding surface for ASIC1a. | nih.gov |
| PDB Accession Code | 1LMM | Provides the atomic coordinates for the ensemble of 20 best solution structures. | nih.gov |
| Key Interaction Residues | Surface-exposed residues within the β-sheet region, including Trp7 and Trp24. | These residues are critical for anchoring PcTx1 to the acidic pocket and thumb domain of ASIC1a. | nih.gov, mdpi.com |
Preclinical Research Avenues and Potential Applications
Role in Acidosis-Induced Neuronal Injury Pathways
Tissue acidosis, a condition of reduced pH, is a common feature of many neurological disorders, including ischemic stroke. nih.govelifesciences.org This drop in extracellular pH activates ASIC1a channels, leading to an influx of ions, including Ca²⁺, which is a key trigger for excitotoxicity and subsequent neuronal cell death. nih.govnih.gov Activation of ASIC1a is considered a significant contributor to the neuronal damage that occurs following cerebral ischemia. nih.govnih.gov
PcTx1 plays a crucial role in research by selectively blocking these ASIC1a channels. ahajournals.org In preclinical studies, the application of PcTx1 has been shown to prevent the Ca²⁺ overload initiated by ASIC1a activation during acidotic conditions. nih.gov By inhibiting ASIC1a, PcTx1 effectively mitigates acidosis-induced neuronal injury in cultured cortical and spinal neurons. nih.gov This protective effect underscores the critical involvement of ASIC1a in the cell death cascade triggered by tissue acidosis. nih.govahajournals.org Furthermore, research has revealed that acid stimulation can trigger a form of neuronal necroptosis by recruiting the protein RIP1 (receptor-interacting protein kinase 1) to the ASIC1a channel, an interaction that is prevented by the genetic deletion of ASIC1a. elifesciences.org The ability of PcTx1 to specifically inhibit ASIC1a allows researchers to dissect this pathway and confirm the channel's central role in acidosis-mediated neuronal death. elifesciences.org
Neuroprotective Effects in Models of Cerebral Ischemia and Stroke
The pivotal role of ASIC1a in acidosis-induced neuronal death has positioned it as a key therapeutic target for conditions involving cerebral ischemia, such as stroke. monash.edu PcTx1, as a selective inhibitor of ASIC1a, has demonstrated significant neuroprotective effects in various preclinical models of stroke. nih.gov The toxin's ability to prevent neuronal damage in the face of ischemic insults highlights the potential of targeting ASIC1a for stroke therapy. uq.edu.au
Studies have shown that the pharmacological blockade of ASIC1a with PcTx1 can be effective even when administered hours after the ischemic event, suggesting a clinically relevant therapeutic window. nih.govnih.gov This neuroprotection is attributed to the direct inhibition of ASIC1a, as inactive analogues of PcTx1 fail to produce the same protective effects. nih.govuq.edu.au
A primary measure of neuroprotection in preclinical stroke research is the reduction of infarct volume, which represents the area of dead tissue resulting from ischemia. Multiple studies using rodent models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), have consistently shown that administration of PcTx1 leads to a marked reduction in infarct size. nih.govnih.gov
The protective effects have been observed in both the cortex, which contains the ischemic penumbra (a region of compromised tissue that is potentially salvageable), and the striatum, which is considered the ischemic core and is generally more resistant to therapeutic intervention. uq.edu.au For instance, in a model of focal reperfusion stroke in conscious spontaneously hypertensive rats, a single dose of PcTx1 significantly reduced both cortical and striatal infarct volumes when measured 72 hours post-stroke. nih.gov Similarly, in mouse models of MCAO, PcTx1 administration has been shown to reduce infarct volume by up to 60%. nih.gov These findings validate ASIC1a inhibition as a promising strategy for limiting brain damage following a stroke.
| Animal Model | Stroke Induction Method | Key Finding | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats | Endothelin-1 induced MCAO | Markedly reduced cortical and striatal infarct volumes 72h post-stroke. | nih.gov |
| Mice | Transient MCAO | Reduced infarct volume by up to 60%. | nih.gov |
| Rats | Transient MCAO | Showed neuroprotection against ischemic brain injury. | uq.edu.au |
Histological examination of brain tissue from PcTx1-treated animals reveals a healthier neuronal morphology compared to untreated controls. This includes the maintenance of normal cell structure and a reduction in the signs of neuronal degradation typically seen after an ischemic event. nih.gov This preservation of the physical structure of the brain is crucial, as it is directly linked to functional outcomes. The maintenance of neuronal architecture is associated with improvements in neurological scores and motor function in rodent models, providing further evidence for the therapeutic potential of ASIC1a inhibition. nih.govuq.edu.au
Contributions to Pain Pathways
ASIC1a channels are not only present in the brain but are also highly expressed in peripheral sensory neurons, playing a significant role in the sensation and modulation of pain. wikipedia.org Their activation by local acidosis, which often accompanies tissue injury and inflammation, contributes to the generation of pain signals. PcTx1, by selectively blocking ASIC1a, has become an important tool for investigating the role of this specific channel in various pain states. researchgate.net
Preclinical research has demonstrated that PcTx1 possesses potent analgesic properties across a range of rodent pain models. researchgate.netnih.gov It has been shown to be effective against thermal, mechanical, chemical, inflammatory, and neuropathic pain. researchgate.net
In models of inflammatory pain, such as those induced by carrageenan or bee venom, PcTx1 can reduce hypersensitivity to both heat and mechanical stimuli. researchgate.netmdpi.com Similarly, in neuropathic pain models, which mimic chronic pain states resulting from nerve injury, PcTx1 has been shown to alleviate the associated thermal and mechanical hyperalgesia. researchgate.net Furthermore, in a rat model of arthritis, direct administration of PcTx1 into the basolateral amygdala, a brain region involved in the emotional component of pain, significantly inhibited both pain and anxiety-related behaviors. nih.gov These findings indicate that ASIC1a is a key component in the signaling pathways of both acute and chronic pain.
| Pain Model Type | Specific Model | Effect of PcTx1 | Reference |
|---|---|---|---|
| Inflammatory | Carrageenan-induced | Reduced sensitivity to heat and mechanical stimuli. | researchgate.net |
| Neuropathic | Chronic Constriction Injury (CCI) | Abolished thermal and mechanical hyperalgesia. | researchgate.net |
| Neuropathic | Vincristine-induced | Abolished thermal and mechanical hyperalgesia. | researchgate.net |
| Inflammatory/Chronic | Monoarthritis | Inhibited pain and anxiety-related behaviors. | nih.gov |
The analgesic effect of PcTx1 is exerted through its specific blockade of ASIC1a channels. nih.gov However, research indicates that the mechanism is more complex than simple channel inhibition. Studies have revealed that the blockade of ASIC1a by PcTx1 results in the activation of the endogenous enkephalin pathway. researchgate.net Enkephalins are endogenous opioid peptides that play a natural role in pain relief.
The analgesic properties of PcTx1 are suppressed by antagonists of mu- and delta-opioid receptors, such as naloxone (B1662785) and naltrexone, confirming the involvement of the opioid system. nih.gov Furthermore, the pain-relieving effects of the peptide are lost in mice that are genetically engineered to lack the gene for proenkephalin (Penk1), the precursor protein for enkephalins. researchgate.netnih.gov This demonstrates a direct mechanistic link between the inhibition of ASIC1a channels by PcTx1 and the subsequent activation of endogenous opioid signaling pathways to produce analgesia. researchgate.net
Influence on Neurophysiological Processes
PcTx1 exerts its influence on the nervous system primarily by modulating the activity of ASIC1a, which in turn affects the electrical behavior of neurons and the strength of their connections.
The primary mechanism by which PcTx1 modulates neuronal activity is through a unique form of inhibition targeting ASIC1a. nih.gov Unlike channel blockers that physically obstruct the ion pore, PcTx1 acts as a gating modifier. nih.gov It binds to the extracellular domain of the ASIC1a channel and increases its apparent affinity for protons (H⁺). nih.gov This heightened sensitivity to H⁺ means that at a normal resting physiological pH of 7.4, the channel is shifted into a desensitized (non-conducting) state. nih.govnih.gov Consequently, the channel becomes unavailable for activation by subsequent drops in pH that would normally occur during synaptic transmission.
This modulation has direct consequences for neuronal excitability. ASIC1a channels, when activated by synaptic release of protons, contribute to postsynaptic depolarization. By promoting the desensitization of these channels, PcTx1 effectively dampens this excitatory signal, thereby reducing neuronal firing and modulating synaptic strength. nih.gov Research has shown that PcTx1's binding site is located on the extracellular loop of ASIC1a, distinct from the transmembrane domains that form the pore. nih.gov This allosteric modulation allows for a subtle yet profound control over channel availability and, consequently, synaptic excitability.
The expression of ASIC1a in brain regions critical for cognition, such as the hippocampus and amygdala, points to its involvement in the cellular processes that underlie learning and memory. nih.govresearchgate.net These processes are heavily dependent on synaptic plasticity, the ability of synapses to strengthen or weaken over time. The two most studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses. frontiersin.org
ASIC1a channels are recognized as key players in both LTP and LTD. nih.govresearchgate.net Their activation contributes to the calcium influx necessary to trigger the molecular cascades that lead to these long-lasting changes in synaptic efficacy. researchgate.net Given that PcTx1 is a highly selective inhibitor of ASIC1a, it serves as a critical pharmacological tool to dissect the role of this channel in cognitive functions. unh.edu Studies using pharmacological inhibition of ASIC1a have demonstrated effects on synaptic plasticity. For example, blocking ASIC1a can reduce the induction of LTD in the insular cortex and affect fear memory. researchgate.net In the nucleus accumbens, a region involved in reward and addiction, disrupting ASIC1a function alters synaptic plasticity related to cocaine conditioning. nih.gov By selectively silencing ASIC1a, PcTx1 allows researchers to probe how this specific channel contributes to the complex mechanisms of memory formation, consolidation, and extinction. researchgate.net
Design and Development of PcTx1-Inspired Modulators
The therapeutic potential of targeting ASIC1a is significant, particularly for conditions like ischemic stroke and pain. nih.gov However, peptide toxins like PcTx1 have inherent limitations as drugs, such as poor stability and difficulty crossing the blood-brain barrier. This has driven research into designing new, more drug-like molecules that mimic the inhibitory action of PcTx1. nih.gov
Understanding the precise molecular interaction between PcTx1 and ASIC1a is fundamental to designing effective mimetics. nih.gov The key structural feature of PcTx1 responsible for its inhibitory activity is known as its pharmacophore. Through a combination of molecular dynamics simulations, mutagenesis studies, and structural biology, researchers have identified that the core pharmacophore of PcTx1 resides in a dynamic β-hairpin loop. nih.govresearchgate.net
Within this loop, specific amino acid residues have been identified as critical for binding to the "acidic pocket" of the ASIC1a channel. Molecular modeling and functional experiments have pinpointed residues Arg26 and Arg27 as being of particular importance. researchgate.netresearchgate.net These positively charged arginine residues are thought to form strong electrostatic interactions, specifically salt bridges, with negatively charged aspartate and glutamate (B1630785) residues within the channel's acidic pocket. researchgate.netresearchgate.net This detailed understanding of the PcTx1 pharmacophore provides a blueprint for designing smaller, non-peptide molecules that can replicate these key interactions.
| Key PcTx1 Residues | Interacting ASIC1a Residues (Proposed) | Type of Interaction |
| Arginine-26 (Arg26) | Aspartate-238 / Aspartate-350 | Salt Bridge |
| Arginine-27 (Arg27) | Glutamate-220 / Aspartate-408 | Salt Bridge |
| Phenylalanine-30 (F30) | Varies | Hydrophobic Interaction |
This table summarizes key residues in the PcTx1 pharmacophore and their proposed interactions with the ASIC1a channel based on molecular modeling studies. researchgate.netuq.edu.au
The ultimate goal of identifying the PcTx1 pharmacophore is to enable the rational design of small molecule inhibitors of ASIC1a. researchgate.net These compounds would ideally retain the high potency and selectivity of the native toxin but possess superior pharmacokinetic properties, such as oral bioavailability and central nervous system penetration. americanpeptidesociety.org
The development process involves creating compounds that spatially arrange chemical groups to mimic the key residues of the PcTx1 β-hairpin, particularly the crucial arginine side chains. researchgate.net This "mimicking strategy" can lead to the discovery of non-peptide scaffolds that fit into the acidic pocket of ASIC1a and disrupt its function. mdpi.com An example of this approach is the development of compounds designed to interact with the same key acidic residues in the channel that Arg26 and Arg27 of PcTx1 bind to. researchgate.net By excising the critical Arg26-Arg27 stretch from the toxin-channel complex in silico, researchers can model and screen for small molecules that replicate the essential binding interactions, paving the way for novel therapeutics. researchgate.net
An alternative to developing small molecules is to engineer improved versions of the PcTx1 peptide itself. Through synthetic peptide chemistry, it is possible to create analogues of PcTx1 with modified amino acid sequences to enhance specific properties. mdpi.com
One common approach is alanine (B10760859) scanning mutagenesis, where individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's function. uq.edu.au This technique has been used to map the functional pharmacophore of PcTx1 and understand which residues are critical for its inhibitory activity versus those that could be modified. uq.edu.au For instance, such studies can reveal mutations that might increase selectivity for ASIC1a over other ion channels or even alter the mechanism of action. vliz.be Further modifications could include incorporating unnatural amino acids or cyclizing the peptide backbone to increase its resistance to degradation by proteases in the body, thereby improving its stability and therapeutic potential. mdpi.com
Mechanistic Studies in Other ASIC-Related Conditions
The unique inhibitory action of Psalmotoxin-1 on ASIC1a channels has prompted investigations into its role in a variety of neurological and physiological processes where these channels are implicated.
Potential Involvement in Epilepsy and Seizure Termination
Research indicates a complex role for ASIC1a, and by extension its inhibitor PcTx1, in the pathophysiology of epilepsy. During seizures, a notable decrease in extracellular pH, or acidosis, occurs in the brain. nih.gov This acidic environment activates ASIC1a channels. nih.gov Studies in animal models suggest that the activation of ASIC1a channels by seizure-induced acidosis contributes to the termination of seizure activity. nih.gov
Pharmacological blockade of ASIC1a with PcTx1 in wild-type mice was shown to increase the incidence of continuous generalized tonic-clonic seizures following the administration of the chemoconvulsant kainate. nih.govnih.gov This finding, along with studies in ASIC1a knockout mice which also showed increased seizure severity, suggests that ASIC1a activity is a crucial factor in limiting the duration and severity of seizures. nih.gov Therefore, while PcTx1's neuroprotective effects are explored in other contexts, its role in epilepsy appears to be multifaceted, with evidence pointing towards a potential to exacerbate seizure severity by inhibiting a natural seizure termination mechanism. nih.govecronicon.net However, other research has indicated that inhibiting ASIC1a in astrocytes could reduce spontaneous seizures, suggesting the role of ASIC1a in epilepsy is dependent on the cell type and context. nih.gov
Research into Inflammatory Responses
Psalmotoxin-1 has demonstrated significant analgesic properties in rodent models of inflammatory pain. nih.gov The mechanism behind this effect is linked to its blockade of ASIC1a channels, which are key players in pain perception. The inhibition of ASIC1a by PcTx1 has been shown to trigger the activation of the endogenous enkephalin pathway, an opioid signaling system involved in pain relief. nih.govresearchgate.net The analgesic effects of PcTx1 were found to be diminished by antagonists of opioid receptors and were absent in mice lacking the preproenkephalin gene, further solidifying the link between ASIC1a blockade and the opioid system in mediating pain relief. nih.gov This suggests that PcTx1's interaction with ASIC1a can modulate inflammatory pain by tapping into the body's own pain-control mechanisms.
Insights into Neurotoxicity Mechanisms
In conditions of brain ischemia, such as stroke, extracellular acidosis leads to the activation of ASIC1a channels, resulting in a significant influx of calcium ions (Ca2+). wikipedia.orgnih.gov This excessive calcium entry is a major contributor to neuronal cell death. wikipedia.orgnih.gov Preclinical studies have shown that the inhibition of ASIC1a by PcTx1 can significantly reduce this ischemic neuronal cell death. wikipedia.orgnih.gov By blocking the ASIC1a channels, PcTx1 prevents the detrimental surge of intracellular calcium, thus exerting a neuroprotective effect. nih.gov This mechanism highlights the potential of targeting ASIC1a with inhibitors like PcTx1 as a therapeutic strategy to mitigate neuronal damage following ischemic events. nih.govsemanticscholar.org
Comparative Analysis with Other ASIC-Targeting Toxins
Psalmotoxin-1 is one of several naturally occurring peptide toxins that modulate the activity of acid-sensing ion channels. A comparative analysis with other such toxins reveals a diversity of mechanisms and specificities.
Distinguishing PcTx1 from Mambalgins, APETx2, Hi1a, and MitTx
PcTx1's primary mode of action is the potent and selective inhibition of homomeric ASIC1a channels. wikipedia.orgnih.gov It achieves this by increasing the channel's apparent affinity for protons, which leads to a desensitized state at physiological pH. wikipedia.orgnih.govrupress.org The following table provides a comparative overview of PcTx1 and other key ASIC-targeting toxins.
| Toxin | Source | Primary Target(s) | Mechanism of Action | Key Distinguishing Features |
| Psalmotoxin-1 (PcTx1) | Trinidad Chevron Tarantula (Psalmopoeus cambridgei) | Potent and selective inhibitor of homomeric ASIC1a. wikipedia.orgnih.gov Can act as an agonist on ASIC1b. nih.govtandfonline.com | Increases the apparent H+ affinity of ASIC1a, shifting it to a desensitized state at resting pH. wikipedia.orgnih.govrupress.org | Highly selective for ASIC1a among mammalian isoforms. nih.gov Its inhibitory mechanism is state-dependent. nih.gov |
| Mambalgins | Black Mamba (Dendroaspis polylepis) | Inhibit various ASIC channels, including ASIC1a, ASIC1b, and heteromers of ASIC1a/ASIC2a and ASIC1a/ASIC2b. nih.govnih.govresearchgate.net | Inhibit ASIC channel activation, producing strong analgesic effects without apparent toxicity. researchgate.netnih.gov | Inhibit a broader range of ASIC subtypes compared to PcTx1. wikipedia.org Analgesic effects are not mediated by the opioid system. nih.gov |
| APETx2 | Sea Anemone (Anthopleura elegantissima) | Selective inhibitor of ASIC3-containing channels (homomeric and heteromeric). nih.gov | Directly inhibits the ASIC3 channel from the extracellular side without altering its unitary conductance. nih.gov | Structurally and functionally distinct from PcTx1, with a preference for ASIC3 over ASIC1a. nih.gov |
| Hi1a | Australian Funnel-Web Spider (Hadronyche infensa) | Potent inhibitor of ASIC1a. researchgate.netnih.gov | Induces incomplete, pH-independent inhibition with a very slow off-rate. nih.gov It is a double-knot peptide with two PcTx1-like domains that have distinct modulatory effects. researchgate.netnih.gov | More potent inhibitor of ASIC1a than PcTx1 and provides a longer window of neuroprotection in stroke models. researchgate.netacs.org Its bivalent structure leads to a unique inhibitory profile. nih.gov |
| MitTx | Texas Coral Snake (Micrurus tener tener) | Potent and selective agonist of ASIC1a and ASIC1b. smartox-biotech.com | Directly activates ASIC channels, mimicking the effect of a pH drop. smartox-biotech.com | Acts as an agonist, in contrast to the other toxins which are primarily inhibitors. wikipedia.orgsmartox-biotech.com It is a heterodimeric protein complex. smartox-biotech.com |
Diverse Mechanisms of Ion Channel Modulation by Peptide Toxins
Peptide toxins from various animal venoms have evolved to target ion channels with high specificity and potency, employing a wide array of modulatory mechanisms. escholarship.orgnih.gov These mechanisms can be broadly categorized as follows:
Pore Blockers: These toxins physically obstruct the ion conduction pathway of the channel, preventing the flow of ions.
Gating Modifiers: This is a large and diverse category of toxins that alter the opening, closing, or inactivation kinetics of the channel. escholarship.orgmdpi.com They often bind to regions of the channel outside the pore, such as the voltage-sensing domains in voltage-gated ion channels. escholarship.org PcTx1 is a prime example of a gating modifier, as it stabilizes a non-conducting desensitized state of the ASIC1a channel. rupress.org Other gating modifiers can slow down inactivation, leading to prolonged channel opening. rupress.org
Agonists: Some toxins, like MitTx, act as agonists, directly activating the ion channel in the absence of its natural ligand or stimulus. smartox-biotech.com
Allosteric Modulators: These toxins bind to a site on the channel distinct from the primary ligand binding site or the pore, and allosterically modulate the channel's function, either enhancing or diminishing its activity.
The high specificity of these peptide toxins for particular ion channel subtypes makes them invaluable tools for dissecting the physiological and pathological roles of these channels. nih.govnih.gov Their diverse mechanisms of action provide deep insights into the structure-function relationships of ion channels and serve as templates for the design of novel therapeutic agents. escholarship.orgnih.gov
Future Directions in Pctx1 Research
Elucidating pH-Dependent Conformational Trajectories
A crucial aspect of PcTx1's mechanism is its profound dependence on pH. The toxin's effect can switch from inhibition to potentiation based on the conditioning pH at which it is applied. uq.edu.aumdpi.com At a physiological pH of 7.4, PcTx1 inhibits rat ASIC1a (rASIC1a) by increasing the channel's apparent affinity for protons, which shifts the steady-state desensitization curve to more alkaline values and traps the channels in a desensitized state. semanticscholar.orgrupress.orgunh.edu However, if the conditioning pH is raised to more alkaline levels, such as 7.9, this shift is insufficient to cause desensitization, and the toxin's interaction can lead to a potentiation of the proton-gated current. uq.edu.auunh.edu
Research has shown that the binding of PcTx1 to ASIC1a follows a bell-shaped curve with maximal binding occurring around pH 7. uq.edu.au The functional outcome of this binding is intricately linked to the inherent pH-sensitivity of the specific ASIC subtype and species variant. uq.edu.au Future research must focus on elucidating the precise structural and dynamic changes that underlie these pH-dependent effects. A key goal is to understand the conformational trajectories of both PcTx1 and the ASIC1a channel across a range of pH values. This involves mapping how protonation states at different pH levels alter the toxin-channel interface and how these changes are allosterically transmitted to the channel's gate.
Table 1: pH-Dependent Effects of PcTx1 on Rat ASIC1a
| Conditioning pH | Dominant Functional Effect | Mechanistic Basis |
|---|---|---|
| ≤ 7.4 | Inhibition | Shifts steady-state desensitization to more alkaline pH, rendering channels desensitized. semanticscholar.orguq.edu.au |
| ≥ 7.45 | Potentiation | The alkaline shift in desensitization is insufficient to inhibit the channel; effect on activation becomes dominant. uq.edu.au |
| ~7.0 | Maximal Binding | Optimal pH for the toxin-channel interaction. uq.edu.au |
Expanding Understanding of PcTx1 Interaction with Heteromeric ASICs
Initial studies characterized PcTx1 as a highly specific inhibitor of homomeric ASIC1a channels, with little to no effect on other ASIC subtypes or heteromeric channels, even those containing the ASIC1a subunit. semanticscholar.orgnih.govnih.gov However, more recent and detailed investigations have revealed a more complex pharmacological profile. For instance, PcTx1 has been shown to potentiate mouse ASIC1a/2a channels when applied at an alkaline conditioning pH and can inhibit rat ASIC1a/3 heteromers, albeit at higher concentrations than required for homomeric ASIC1a. mdpi.com
The differential effects of PcTx1 on heteromeric channels are likely due to the unique pH-gating properties conferred by the specific subunit composition. mdpi.com As ASICs in the central nervous system are often expressed as heterotrimers (e.g., ASIC1a/2a and ASIC1a/2b), understanding the interaction of PcTx1 with these complexes is critical for interpreting its physiological effects. Future research efforts should be directed towards a systematic characterization of PcTx1's activity on the full range of possible heteromeric ASIC assemblies. This will provide a more accurate picture of its selectivity profile and its utility as a tool to dissect the function of specific ASIC populations in native tissues.
Table 2: Reported Effects of PcTx1 on Various ASIC Subtypes and Heteromers
| Channel Composition | Species | Primary Effect at pH ~7.4 | Reference(s) |
|---|---|---|---|
| ASIC1a (homomer) | Rat | Potent Inhibition | mdpi.comnih.gov |
| ASIC1a (homomer) | Human | Inhibition (10-fold less potent than rat) | uq.edu.au |
| ASIC1b (homomer) | Rat | Potentiation / Direct Activation | unh.edunih.govsemanticscholar.org |
| ASIC1a/2a (heteromer) | Mouse | No Inhibition / Slight Potentiation | mdpi.com |
| ASIC1a/3 (heteromer) | Rat | Inhibition (at higher concentrations) | mdpi.com |
Advanced Structural Insights into Allosteric Modulation
PcTx1 functions as an allosteric modulator, binding to a site on the channel's extracellular domain known as the "acidic pocket," which is located at the interface between subunits. uq.edu.auresearchgate.net This binding event modifies the gating of the channel in response to protons without directly occluding the ion pore. unh.edunih.gov The toxin achieves its subtype-specific effects by differentially stabilizing distinct conformational states of the channel; it preferentially stabilizes the desensitized state of ASIC1a while stabilizing the open state of ASIC1b. unh.edunih.gov
While crystal structures of PcTx1 in complex with a chicken ASIC1 construct have provided valuable static snapshots of the binding site, a complete understanding of the dynamic process of allosteric modulation is still lacking. ovid.comnih.gov Future work in this area will leverage cutting-edge structural biology techniques, such as cryo-electron microscopy (cryo-EM), to capture high-resolution structures of the PcTx1-ASIC complex in multiple functional states (resting, open, and desensitized). nih.govresearchgate.net Obtaining these structures under varying pH conditions could provide a frame-by-frame "movie" of how toxin binding induces long-range conformational changes that ultimately control ion permeation, offering profound insights into the fundamental principles of allosteric modulation.
Development of Highly Selective and Bioavailable PcTx1 Analogues for Research Tools
The specificity of PcTx1 for ASIC1a has made it an invaluable research tool. nih.gov However, its varying potency on different species' channels and its complex effects on heteromers and the ASIC1b subtype present limitations. uq.edu.auresearchgate.net Structure-activity relationship (SAR) studies have begun to map the key residues on PcTx1—the pharmacophore—that are responsible for its binding and functional effects. uq.edu.au For example, mutagenesis studies have demonstrated that altering specific amino acids, such as Arg27 or Phe30, can convert PcTx1 from an inhibitor into a potentiator, highlighting the tunability of its function. researchgate.net
The next frontier is to apply this detailed molecular understanding to the rational design of novel PcTx1 analogues. researchgate.net The goal is to engineer peptides with enhanced properties, such as:
Improved Selectivity: Creating analogues that are highly selective for human ASIC1a over other human subtypes (ASIC1b, ASIC3) and relevant heteromers.
Defined Functionality: Developing analogues that act as pure inhibitors or pure potentiators, removing the ambiguity of pH-dependent dual effects.
Enhanced Bioavailability: Modifying the peptide backbone to improve stability and permeability for more effective use in in vivo studies.
These next-generation tools will allow for more precise interrogation of ASIC1a function in complex physiological and pathological models.
Integration of Computational and Experimental Approaches for Mechanistic Discovery
Progress in understanding the PcTx1-ASIC interaction has been built upon a foundation of experimental techniques, including electrophysiology, mutagenesis, fluorometry, and structural biology. nih.govresearchgate.net To unravel the remaining complexities of its mechanism, a synergistic approach that tightly integrates these experimental methods with advanced computational modeling is essential. nih.gov
Future research will increasingly rely on an iterative cycle of computational prediction and experimental validation. Molecular dynamics (MD) simulations can be used to model the pH-dependent conformational changes of the toxin-channel complex, generating hypotheses about key residue interactions and dynamic movements. nih.govmdpi.com These hypotheses can then be directly tested through site-directed mutagenesis and detailed electrophysiological analysis. Conversely, experimental data, such as distances measured by fluorescence resonance energy transfer (FRET) or conformational changes tracked by voltage-clamp fluorometry, can provide crucial constraints to refine and validate the accuracy of computational models. researchgate.net This integrated strategy will be paramount to achieving a holistic and high-resolution view of how PcTx1 so exquisitely modulates ASIC function.
Q & A
Q. What is the origin and primary molecular target of PcTx1, and how does this inform experimental design?
PcTx1 is a 40-amino acid peptide toxin derived from the venom of the Psalmopoeus cambridgei spider. It selectively inhibits ASIC1a, a proton-gated ion channel involved in neuronal acidosis signaling . To study its specificity, researchers should use heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines) expressing ASIC1a isoforms and confirm binding via electrophysiology (voltage-clamp fluorometry, VCF) and competitive assays with other ASIC modulators (e.g., BigDyn) .
Q. What methodological approaches are used to study PcTx1’s inhibition mechanism on ASIC1a?
Key methods include:
- Voltage-clamp fluorometry (VCF): Tracks conformational changes in ASIC1a’s extracellular domain (ECD) by labeling cysteine residues (e.g., K105C or V80C) with fluorophores. This reveals PcTx1-induced long-lived ECD rearrangements decoupled from pore gating .
- pH-dependent activation curves: Measures shifts in pH sensitivity (ΔpH50) to assess PcTx1’s modulation of ASIC1a activation/desensitization .
- Chimeric channels: Co-expression of ASIC1a with ASIC2a/3 subunits clarifies PcTx1’s selectivity, as it loses efficacy when ASIC1a heteromerizes .
Q. How is PcTx1 employed in in vivo models of neurological disorders?
In rodent models (e.g., middle cerebral artery occlusion for stroke), intracerebroventricular PcTx1 injection reduces infarct volume by ~60% via ASIC1a inhibition. Methodological considerations include:
- Dose optimization (e.g., 1–10 ng/μL) to avoid off-target effects.
- Co-administration with blood-brain barrier (BBB) permeabilizers, as PcTx1 cannot cross the BBB .
- Behavioral assays (e.g., fear conditioning, pain thresholds) to validate functional recovery .
Advanced Research Questions
Q. How do PcTx1’s multiple binding modes influence ASIC1a pharmacology?
PcTx1 exhibits three distinct binding modes:
Loose binding: Reversible interaction at high pH (e.g., pH 8.0) without ECD/pore coupling.
Tight binding: Irreversible inhibition at neutral pH, causing pore closure and desensitization.
ECD-only binding: Induces long-lived ECD conformational changes without pore inhibition, altering ASIC1a’s sensitivity to other modulators (e.g., BigDyn) .
To dissect these modes, use:
Q. What structural techniques resolve PcTx1-ASIC1a interactions?
- Molecular dynamics (MD) simulations: Identify dynamic pharmacophores (e.g., Arg26-Arg27 salt bridges) critical for binding .
- Cryo-EM/Homology modeling: Map toxin-channel interfaces (e.g., ASIC1a’s “acidic pocket”) to guide mutagenesis studies .
- SPR/Biolayer interferometry: Quantify binding kinetics (e.g., slow dissociation constant koff) .
Q. How do contradictory findings on PcTx1’s dual inhibitory/enhancing effects arise?
PcTx1 can paradoxically enhance ASIC1a currents at sub-saturating concentrations (e.g., <1 nM) due to:
- pH-dependent efficacy: Shifts in activation curves (e.g., ΔpH50) under varying proton concentrations.
- State-specific binding: Preferential stabilization of desensitized vs. closed states .
To resolve contradictions, standardize experimental conditions (pH, toxin concentration) and use tandem ASIC1a constructs to isolate subunit-specific effects .
Q. What stoichiometric models explain PcTx1’s functional modulation of ASIC1a?
ASIC1a’s trimeric structure requires ≥2 wild-type subunits for PcTx1 inhibition. Key evidence:
- F350L mutants: Single F350L subunits destabilize ECD-only states but permit partial inhibition if two WT subunits remain.
- Heterotrimeric channels: ASIC1a/2a chimeras show PcTx1 binds at ASIC1a-1a interfaces, not 1a-2a interfaces .
Methodology: Co-express concatenated ASIC1a subunits (WT/mutant) to enforce stoichiometry and quantify inhibition via Hill coefficients .
Q. How does PcTx1 modulate acid-induced autophagy in non-neuronal cells?
In chondrocytes, PcTx1 (100 nM) inhibits acid-triggered autophagy (LC3II/Beclin1 upregulation) by blocking ASIC1a-mediated Ca<sup>2+</sup> influx. Key steps:
Calcium imaging: Measure [Ca<sup>2+</sup>]i using Fura-2 AM.
Western blot/RT-qPCR: Quantify autophagy markers (LC3II, ULK1) post-PcTx1 treatment .
Q. What computational strategies design small-molecule mimics of PcTx1?
- Pharmacophore mining: Prioritize residues (e.g., Phe27, Arg26) critical for ASIC1a interaction via QM-MM simulations .
- Docking libraries: Screen compounds targeting ASIC1a’s acidic pocket using PcTx1-ASIC1a homology models .
- SPR validation: Confirm hits with sub-μM affinity and pH-dependent efficacy .
Q. How is PcTx1 used to profile ASIC1a’s role in vascular mechanotransduction?
In vascular smooth muscle cells (VSMCs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
